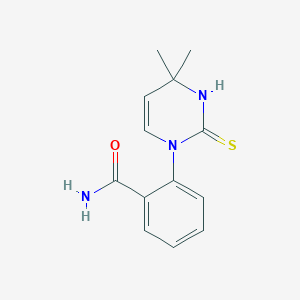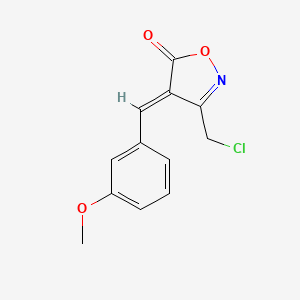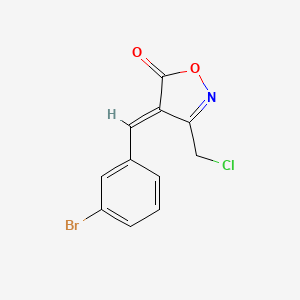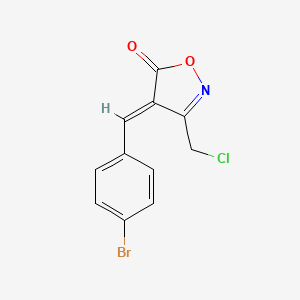
4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The presence of amino, thienyl, and thiol groups in the molecule suggests that it could exhibit interesting chemical reactivity and possibly pharmacological properties.
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of amino-triazine as a precursor. For instance, the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives is achieved by a one-pot reaction using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a building block . Similarly, the synthesis of new comb-like polymers from 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines involves the reaction of an amino-triazine with various acyl chlorides . These methods could potentially be adapted for the synthesis of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" by incorporating the appropriate thienyl and thiol substituents at the relevant positions on the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives can be quite complex, as evidenced by the crystal structure determination of related compounds. For example, the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one has been elucidated, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important as they can influence the physical properties and reactivity of the molecule.
Chemical Reactions Analysis
Triazine derivatives are known to react with various carbonyl compounds to form novel triazolotriazine, triazolotetrazine, and triazolophthalazine derivatives . The reactivity of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" could be explored in a similar manner, potentially leading to the synthesis of new heterocyclic compounds with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can vary widely depending on the substituents attached to the triazine ring. For instance, the glass transition temperatures of homopolymers of isopropenyl-1,3,5-triazines with long acyl side-chains can be quite high, and these side-chains can crystallize at certain temperatures . The solubility, melting point, and stability of "4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol" would need to be determined experimentally, as these properties are critical for the practical application of the compound in chemical synthesis and potential drug development.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior
- Electrochemical Analysis : The electroreduction of triazine derivatives, including those with thiol groups, in non-aqueous media shows distinct redox behaviors. This has implications for understanding the electrode processes of such compounds (Farzinnejad et al., 2005).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : Some triazine derivatives, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, have been synthesized and found to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Interaction with Thioamides
- Formation of Thiols and Thioureas : Reactions involving thioacetamide and thiobenzamide with dicyandiamides, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, lead to the production of various triazine-thiols and thioureas (Joshua & Rajan, 1974).
Synthesis and Biological Activity
- Biological Applications : Triazine derivatives containing sulfa drug moieties have been synthesized and shown to possess antibacterial, antifungal, antioxidant, and anticancer activities. This includes derivatives of 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol (Aly et al., 2015).
Microwave-Assisted Synthesis
- Efficient Synthesis Techniques : Microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, including 4-amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol, highlights a rapid and efficient synthesis method for these compounds, with potential pharmacological applications (Saad et al., 2011).
Eigenschaften
IUPAC Name |
4-amino-2-(5-methylthiophen-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3,6H,1H3,(H4,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMIISLVGVHTMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC(=S)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)






![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)